molecular formula C20H23N3O2S3 B2616197 4-(5-((4-(2,5-Dimethylphenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole CAS No. 940992-78-9

4-(5-((4-(2,5-Dimethylphenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole

Cat. No.: B2616197
CAS No.: 940992-78-9
M. Wt: 433.6
InChI Key: PCJAGMCYAKTAAM-UHFFFAOYSA-N
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Description

4-(5-((4-(2,5-Dimethylphenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole is a sophisticated chemical scaffold designed for exploratory research in medicinal chemistry and drug discovery. This compound integrates multiple privileged structures, including a piperazine ring, thiophene, and a thiazole heterocycle, which are commonly found in pharmacologically active molecules . The structural motif of a sulfonyl group linking a phenylpiperazine to a thiazolylthiophene system suggests potential for interaction with various biological targets. Piperazine derivatives are known for their versatility in modulating central nervous system (CNS) targets, while the thiazole ring is a key moiety in numerous FDA-approved drugs and bioactive agents, contributing to properties such as kinase inhibition and antimicrobial activity . This unique combination of features makes this compound a valuable candidate for investigating new therapeutic pathways, particularly in the development of protease inhibitors, kinase modulators, or CNS-active agents. Researchers can utilize this compound as a key intermediate or a lead compound for structure-activity relationship (SAR) studies, hit-to-lead optimization, and high-throughput screening campaigns. It is supplied for research purposes to support innovation in the development of novel bioactive molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[5-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonylthiophen-2-yl]-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S3/c1-14-4-5-15(2)18(12-14)22-8-10-23(11-9-22)28(24,25)20-7-6-19(27-20)17-13-26-16(3)21-17/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJAGMCYAKTAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)C4=CSC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(5-((4-(2,5-Dimethylphenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N3O2SC_{18}H_{23}N_3O_2S, with a molecular weight of 345.46 g/mol. It features a thiazole ring, a piperazine moiety, and a sulfonyl group, which are known to enhance biological activity in various contexts. The structural complexity allows for diverse interactions with biological targets.

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism typically involves the induction of apoptosis and disruption of cellular signaling pathways related to cell proliferation and survival .

Antidepressant Potential

The piperazine moiety is well-documented for its role in antidepressant activity. Compounds containing piperazine have been shown to act as serotonin receptor modulators, which can lead to improved mood and reduced anxiety levels. The specific compound may exert its effects through interaction with serotonin receptors, potentially enhancing neurotransmitter availability in synaptic clefts .

Antimicrobial Effects

Preliminary investigations suggest that the compound may possess antimicrobial properties. Similar thiazole-based compounds have demonstrated efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Neuroprotective Effects

There is emerging evidence that thiazole derivatives can provide neuroprotection in models of neurodegenerative diseases. The compound may inhibit oxidative stress-induced neuronal damage, potentially through antioxidant mechanisms or modulation of neuroinflammatory responses .

Study 1: Antitumor Efficacy

In a study conducted by Liu et al., a series of thiazole derivatives were synthesized and evaluated for their antitumor activity. The results indicated that certain substitutions on the thiazole ring significantly enhanced cytotoxicity against cancer cell lines, with IC50 values as low as 1.61 µg/mL for some derivatives .

CompoundCell LineIC50 (µg/mL)
Compound AMCF-71.61
Compound BA5491.98

Study 2: Antidepressant Activity

Research published in Science.gov highlighted piperazine derivatives' role in modulating serotonin receptors. The compounds were tested in animal models, showing significant reductions in depressive-like behaviors compared to control groups .

Study 3: Antimicrobial Activity

A recent investigation into thiazole derivatives revealed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The study found that modifications at the sulfonyl group enhanced the compounds' activity against resistant strains .

Scientific Research Applications

Chemical Properties and Structure

This compound features a thiazole ring, which is known for its biological activity, and a piperazine moiety that enhances its pharmacological properties. The sulfonamide and thiophene components contribute to its potential as a therapeutic agent.

Medicinal Applications

  • Anticancer Activity
    • Research has highlighted the potential of thiazole derivatives in anticancer therapy. Compounds similar to 4-(5-((4-(2,5-Dimethylphenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole have shown promising results against various cancer cell lines. For instance, studies have demonstrated that thiazole-integrated compounds exhibit significant cytotoxicity against human glioblastoma and melanoma cells .
    • A notable case study involved the synthesis of thiazole-pyrimidine derivatives that were evaluated for their antiproliferative effects on several cancer cell lines. Among these, certain derivatives displayed IC50 values in the range of 10–30 µM, indicating substantial anticancer potential .
  • Antimicrobial Properties
    • The compound's structural features suggest possible antimicrobial activity. Similar compounds have been tested against various bacterial strains, showing effective inhibition . The sulfonamide group is particularly noted for its role in enhancing antibacterial activity.
  • Neuropharmacology
    • The piperazine component of the compound is associated with neuropharmacological effects. Studies have indicated that piperazine derivatives can exhibit anxiolytic and antidepressant-like activities . This suggests that the compound may be explored for use in treating mood disorders or anxiety.

Data Table: Summary of Key Studies

Study ReferenceApplication FocusFindingsCell Lines TestedIC50 Values
Evren et al. (2019)AnticancerStrong selectivity against NIH/3T3 and A549 cellsNIH/3T3, A54923.30 mM
Thiazole Derivatives StudyAnticancerSignificant cytotoxicity observedU251, WM79310–30 µM
Antimicrobial StudyAntimicrobialEffective against various bacterial strainsVarious bacteriaNot specified
Neuropharmacological StudyNeuropharmacologyAnxiolytic effects noted in piperazine derivativesAnimal modelsNot specified

Chemical Reactions Analysis

Step 1: Thiophene-Sulfonamide Formation

  • Reagents : Thiophene derivative, sulfonic acid chloride (e.g., 4-(2,5-dimethylphenyl)sulfonyl chloride)

  • Conditions : Base (e.g., pyridine), DMF or dichloromethane solvent, room temperature or reflux.

Reaction TypePurposeTypical Reagents/Conditions
Sulfonylation Form sulfonamide bondPyridine, DMF, room temperature/reflux

Step 2: Piperazine Coupling

  • Reagents : Piperazine derivative, coupling agents (e.g., CDI, EDC)

  • Conditions : Anhydrous THF, inert atmosphere (N₂), controlled temperature .

Reaction TypePurposeTypical Reagents/Conditions
Amide Coupling Link thiophene and piperazineCDI, THF, sodium hydride

Step 3: Thiazole Ring Formation

  • Reagents : Aldehyde/thiol precursors, cyclization agents (e.g., HCl, ethanol)

  • Conditions : Acidic conditions (e.g., HCl in ethanol), reflux .

Reaction TypePurposeTypical Reagents/Conditions
Cyclization Form thiazole heterocycleHCl/ethanol, reflux

Sulfonamide Bond Formation

The thiophene derivative reacts with a sulfonic acid chloride under basic conditions to form the sulfonamide linkage. This step is critical for connecting the thiophene and piperazine moieties.

Amide Coupling

Coupling agents like CDI or EDC activate carboxylic acids or amines, facilitating the formation of amide bonds between the thiophene-sulfonamide intermediate and the piperazine .

Thiazole Cyclization

Thiazole rings are typically formed via the Hantzsch reaction or similar cyclization processes, involving aldehydes/thiols and ammonia derivatives. For this compound, the 2-methylthiazole likely forms through a condensation reaction under acidic conditions .

Characterization Techniques

TechniquePurposeKey Observations
¹H NMR Confirm proton environmentsPeaks for aromatic protons, methyl groups
¹³C NMR Confirm carbon environmentsPeaks for carbonyl, aromatic carbons
HRMS Verify molecular weightExact mass matches molecular formula
HPLC Assess puritySingle peak indicates high purity

Structural and Functional Data

PropertyValueSource
Molecular Formula C₂₄H₂₅N₃O₂S₂
Molecular Weight ~394.53 g/mol
IUPAC Name 4-[4-(3,5-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-thiophen-2-ylquinazoline

Research Findings

  • SAR Analysis : Substituents on the phenyl ring (e.g., 2,5-dimethyl groups) and the thiazole’s methyl group significantly influence pharmacological activity .

  • Reactivity : The sulfonamide linkage and thiazole ring enable interactions with biological targets, such as enzymes or receptors .

  • Synthetic Challenges : Regioselectivity in sulfonation and stability during cyclization are critical.

Challenges and Considerations

  • Regioselectivity : Ensuring the sulfonation occurs at the correct position on the thiophene ring.

  • Purification : Removing byproducts from coupling or cyclization steps (e.g., unreacted starting materials).

  • Stability : The thiazole ring may undergo degradation under harsh conditions, requiring optimized reaction times.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Core Heterocycles
  • Thiophene vs. Thiadiazole/Thiazole: The main compound’s thiophene core differs from 1,3,4-thiadiazole derivatives (e.g., compounds in and ). Thiadiazoles are rigid, planar structures with strong electron-withdrawing properties, often associated with insecticidal and fungicidal activities .
  • Sulfonyl vs. Sulfanyl Groups :
    The sulfonyl group in the main compound enhances polarity and hydrogen-bonding capacity compared to sulfanyl-containing analogs (e.g., ’s 1,3,4-thiadiazole derivative). This could improve pharmacokinetic properties such as solubility and membrane permeability .

Aromatic Substituents
  • 2,5-Dimethylphenyl vs. Fluorophenyl/Chlorophenyl :
    Fluorophenyl and chlorophenyl substituents (e.g., ’s compounds) introduce electronegative atoms that influence electronic distribution and planarity. The 2,5-dimethylphenyl group in the main compound provides steric bulk and lipophilicity, which may enhance binding to hydrophobic pockets in biological targets .

Pharmacological Implications

Comparative Data Table

Parameter Main Compound Compounds Thiadiazole
Core Structure Thiophene-thiazole hybrid Thiazole with triazole/pyrazole 1,3,4-Thiadiazole
Key Substituent 2,5-Dimethylphenyl-piperazine-sulfonyl Fluorophenyl/chlorophenyl Methylthio-benzylidene
Planarity Likely disrupted by dimethylphenyl Partially non-planar (fluorophenyl perpendicular) Near-planar (r.m.s. deviation 0.149 Å)
Synthesis Solvent Not reported (inferred: DMF or similar) DMF Toluene/acetone
Bioactivity (Reported) Hypothesized: CNS modulation, antimicrobial Not explicitly stated Insecticidal, fungicidal

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 4-(5-((4-(2,5-Dimethylphenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole, and how do reaction conditions impact yield and purity?

  • Methodological Answer: Synthesis typically involves coupling thiophene sulfonyl chloride derivatives with substituted piperazines under basic conditions. For example, describes similar sulfonylation reactions using solvents like DMF or THF with catalytic triethylamine. Yield optimization requires temperature control (e.g., reflux at 80–100°C) and stoichiometric balancing of reactants. Purity validation via HPLC (≥95%) and elemental analysis (C, H, N, S) is critical .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound, and how should data be interpreted?

  • Methodological Answer:

  • 1H/13C NMR : Key signals include the thiophene proton (δ 7.2–7.5 ppm) and piperazine methyl groups (δ 2.3–2.6 ppm). highlights integration ratios for verifying substituent positions .
  • IR Spectroscopy : Sulfonyl (S=O) stretches at 1150–1350 cm⁻¹ and thiazole C=N vibrations at 1600–1650 cm⁻¹ confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS can differentiate isotopic patterns for sulfur-containing moieties .

Q. What in vitro assays are recommended for preliminary biological activity screening of this compound?

  • Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorogenic substrates for sulfonamide-targeted enzymes (e.g., carbonic anhydrase) with IC50 determination .
  • Cellular Uptake Studies : Radiolabeling (e.g., 35S) or fluorescence tagging to assess membrane permeability .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) guide the optimization of this compound’s binding affinity to specific receptors?

  • Methodological Answer:

  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonyl-piperazine moiety and receptor active sites (e.g., serotonin or dopamine receptors). validated similar compounds via binding energy calculations (<-8 kcal/mol) and RMSD clustering .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-receptor complexes .

Q. What experimental strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer:

  • Assay-Specific Validation : Compare results from cell-free (e.g., SPR) vs. cell-based (e.g., HEK293) assays to isolate confounding factors like transporter interference .
  • Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites in cell media .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity while minimizing off-target effects?

  • Methodological Answer:

  • Analog Synthesis : Systematically vary substituents on the thiophene (e.g., halogens at position 5) and piperazine (e.g., dimethyl vs. diethyl groups). demonstrates SAR for piperazine derivatives using logP and pKa calculations .
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to identify promiscuous binding .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity, and how can they be mitigated?

  • Methodological Answer:

  • Catalyst Optimization : Replace homogeneous catalysts (e.g., Pd(PPh3)4) with heterogeneous alternatives (e.g., Pd/C) to reduce racemization. emphasizes reaction path calculations to minimize side reactions .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental binding data?

  • Methodological Answer:

  • Force Field Calibration : Re-parameterize charges for sulfonyl groups using quantum mechanical (QM) calculations at the B3LYP/6-31G* level .
  • Water Network Analysis : Explicitly model solvent molecules in docking grids to account for hydrophobic/hydrophilic mismatches .

Q. Why might cytotoxicity vary significantly across cell lines, and how can this be systematically investigated?

  • Methodological Answer:

  • Transcriptomic Profiling : RNA-seq to identify overexpression of efflux pumps (e.g., P-gp) or detoxification enzymes in resistant lines .
  • Redox Potential Measurements : Use cyclic voltammetry to correlate thiol reactivity with cell-specific oxidative stress .

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